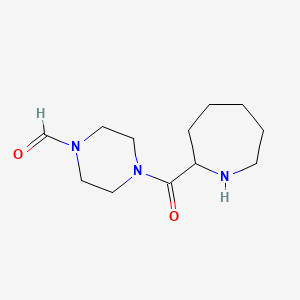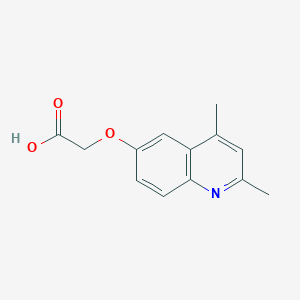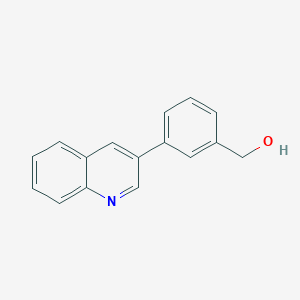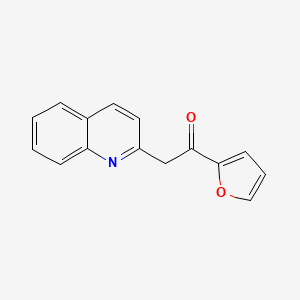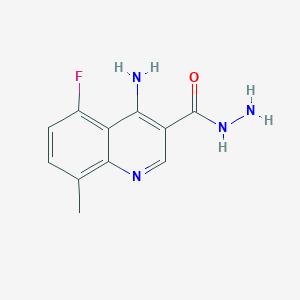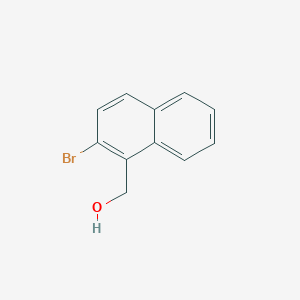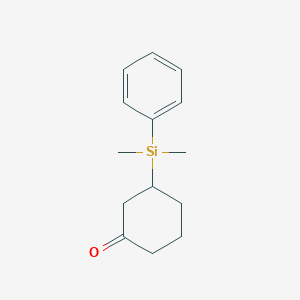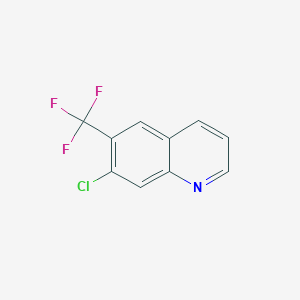
1-Cyano-5-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-5-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to the naphthalene ring
Métodos De Preparación
The synthesis of 1-Cyano-5-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the trifluoromethoxylation of a cyano-substituted naphthalene derivative. This can be achieved using trifluoromethoxylating reagents under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Cyano-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethoxy groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyano-5-(trifluoromethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Pharmaceutical Research: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism by which 1-Cyano-5-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparación Con Compuestos Similares
1-Cyano-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:
1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.
1-Cyanonaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
The presence of the trifluoromethoxy group in this compound imparts unique electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H6F3NO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Clave InChI |
GROFLCGJQJXTEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


